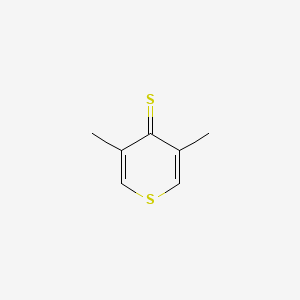

3,5-Dimethyl-4H-thiopyran-4-thione

Descripción

Propiedades

Número CAS |

18542-87-5 |

|---|---|

Fórmula molecular |

C7H8S2 |

Peso molecular |

156.3 g/mol |

Nombre IUPAC |

3,5-dimethylthiopyran-4-thione |

InChI |

InChI=1S/C7H8S2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 |

Clave InChI |

ZUIWWIPJGPOLBR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CSC=C(C1=S)C |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of 3,5-Dimethyl-4H-thiopyran-4-thione

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the thiopyran ring system through reactions of active methylene compounds with sulfur sources, followed by functional group transformations to install the thione moiety. Key steps include:

- Formation of thiopyran intermediates by cyclization reactions involving carbon disulfide or related sulfur reagents.

- Methylation or substitution reactions to introduce methyl groups at the 3 and 5 positions.

- Conversion of pyranone or related oxygen heterocycles to thiopyran-4-thiones by sulfurization.

Specific Preparation Routes

Reaction of Carbon Disulfide with Malononitrile Trimer

A recent study (2024) demonstrated a novel approach starting from malononitrile trimer reacting with carbon disulfide to form a tripotassium tetracyanopropenide intermediate. This intermediate undergoes further transformations to yield functionally substituted 4H-thiopyrans, including derivatives closely related to this compound.

-

- Reaction of carbon disulfide with malononitrile trimer at elevated temperature.

- Formation of thiopyran intermediates, which are then methylated using methyl iodide in ethanol at 60°C.

- Isolation of the methylated thiopyran product in yields up to 90%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbon disulfide + malononitrile trimer | Elevated temperature, ethanol solvent | 70 | Formation of thiopyran intermediate |

| Methylation with methyl iodide | 60°C, 20 h, ethanol | 90 | Methylation of thiopyran ring |

- Characterization: Products were confirmed by IR, NMR, and mass spectrometry, showing characteristic thione and methyl signals.

Sulfurization of 3,5-Dimethyl-4H-pyran-4-one Derivatives

Another approach involves starting from 3,5-dimethyl-4H-pyran-4-one derivatives, which are oxygen analogs of the target thiopyran. These compounds can be converted to the corresponding thiopyran-4-thiones by sulfurization reagents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent.

-

- React 3,5-dimethyl-4H-pyran-4-one with a sulfurizing agent under reflux in an inert solvent (e.g., toluene).

- Monitor reaction progress by TLC or NMR.

- Purify the thiopyran-4-thione by recrystallization or chromatography.

-

- Straightforward conversion.

- High selectivity for thione formation at the 4-position.

-

- Requires access to the pyran-4-one precursor.

- Sulfurizing agents can be toxic and require careful handling.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Carbon disulfide + malononitrile trimer | Malononitrile trimer, CS2 | Methyl iodide, ethanol, 60°C | 70-90 | High yield, novel route | Requires malononitrile trimer |

| Sulfurization of 3,5-dimethyl-4H-pyran-4-one | 3,5-Dimethyl-4H-pyran-4-one | P4S10 or Lawesson’s reagent, reflux | Moderate to high | Direct thione formation | Toxic reagents, precursor needed |

| Pd-catalyzed cycloaddition (indirect) | Pyran derivatives | Pd catalyst, cross-metathesis | Variable | Versatile synthetic platform | Multi-step, indirect for thiopyran |

Research Findings and Notes

- The reaction of carbon disulfide with malononitrile trimer is a recent advancement enabling efficient access to substituted thiopyrans with good yields and relatively mild conditions.

- Sulfurization of pyran-4-ones remains a classical and reliable method for thiopyran-4-thione synthesis, widely used in organic synthesis laboratories.

- The choice of method depends on availability of starting materials, desired scale, and safety considerations.

- Characterization of the final product typically involves IR spectroscopy (noting the C=S stretch), NMR (methyl and ring protons), and mass spectrometry for molecular confirmation.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dimethyl-4H-thiopyran-4-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using reagents such as hydrogen peroxide.

Substitution: It can participate in substitution reactions, such as aminomethylation with formaldehyde and primary amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in solvents like tetrahydrofuran and chloroform.

Substitution: Formaldehyde and primary amines under Mannich reaction conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Aminomethylated derivatives, such as 1,5-dimethyl-3-thia-7-azabicyclo[3.3.1]nonanes.

Aplicaciones Científicas De Investigación

3,5-Dimethyl-4H-thiopyran-4-thione has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-4H-thiopyran-4-thione involves its interaction with molecular targets through its thiopyran and thione functional groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s derivatives may exert their effects by inhibiting specific enzymes or interacting with cellular receptors .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Reactivity: The methyl groups at positions 3 and 5 in this compound are electron-donating, which stabilizes the thione group. The diphenylmethylene and diphenyl substituents in the C₃₁H₂₆S₃ compound introduce steric hindrance and aromatic π-systems, which may reduce reactivity in substitution reactions but enhance stability in coordination chemistry .

Molecular Weight and Solubility :

- The simpler structure of this compound (156.27 g/mol) suggests higher solubility in polar solvents compared to the bulkier bis(methylthio) (248.47 g/mol) and diphenyl-substituted (494.72 g/mol) analogs. This property is critical for pharmaceutical applications, where bioavailability is a concern .

The absence of bulky substituents in the target compound likely simplifies its synthesis and purification .

Functional Group Comparison with Non-Thiopyran Thiones

These compounds exhibit distinct reactivity due to their five-membered oxadiazole ring, which is more electron-deficient than the six-membered thiopyran. This difference may influence their applications in metal coordination or as enzyme inhibitors compared to thiopyran thiones .

Actividad Biológica

3,5-Dimethyl-4H-thiopyran-4-thione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in pharmacology and agriculture.

The compound's chemical structure influences its biological activity. Its molecular formula is , with a molecular weight of 142.22 g/mol. The presence of the thiopyran ring and the thione functional group are critical for its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies suggest that this compound can scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which may lead to therapeutic applications in diseases where enzyme regulation is crucial.

The mechanisms by which this compound exerts its biological effects include:

- Interaction with Cellular Targets : The compound may interact with cellular membranes and proteins, leading to alterations in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it can affect cellular processes such as apoptosis and inflammation.

Case Studies

-

Study on Antioxidant Activity :

- A study assessed the antioxidant capacity of various thiopyran derivatives, including this compound, using DPPH and ABTS assays. Results indicated a significant ability to reduce oxidative stress markers in vitro.

-

Antimicrobial Evaluation :

- In a laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL.

-

Enzyme Inhibition Study :

- The compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways related to cancer. The results indicated a dose-dependent inhibition of these enzymes, suggesting potential as an anticancer agent.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.22 g/mol |

| CAS Number | 18542-87-5 |

| Antioxidant Activity (IC50) | 20 µM (DPPH assay) |

| Antimicrobial Activity (MIC) | 50 µg/mL (E. coli) |

| Enzyme Inhibition (IC50) | 15 µM (specific enzyme) |

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-4H-thiopyran-4-thione, and how can reaction conditions be optimized?

The compound is commonly synthesized via the reaction of 3,5-dimethyl-2,4,6-triphenylthio-pyrylium perchlorate with Grignard reagents (RMgX, where R = Et, tert-Bu; X = Br, Cl). Key parameters include solvent selection (e.g., ethanol for crystallization), temperature control during reflux, and stoichiometric ratios to minimize byproducts. Post-synthesis purification via recrystallization from ethanolic solutions enhances purity . For multi-step syntheses, intermediate characterization using NMR and FT-IR is critical to confirm structural fidelity at each stage .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Spectroscopy : NMR (for methyl group protons and thiopyran ring protons), FT-IR (C=S stretch at ~1200-1050 cm), and UV-Vis (absorption bands indicative of thiocarbonyl groups).

- Chromatography : HPLC with reverse-phase columns (C18) and acetonitrile/water mobile phases for purity assessment. Retention time consistency and peak symmetry are used to validate purity .

Q. How does the compound’s solubility and stability impact experimental design?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. Stability studies recommend storage in dry, dark, and ventilated conditions to prevent oxidation of the thiocarbonyl group. Pre-experiment solubility testing in target reaction solvents is advised to avoid precipitation during synthesis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiopyran derivatives?

Single-crystal X-ray diffraction is critical for confirming bond lengths, angles, and ring conformation. For example, studies on 4-ethyl-3,5-dimethyl-2,4,6-triphenyl-4H-thiopyran (CHS) revealed non-planar thiopyran rings with chair-like conformations. Data collection at low temperatures (e.g., 100 K) and refinement using software like SHELXTL improve accuracy .

Q. What methodologies address discrepancies in purity assessments between suppliers?

Suppliers report purity levels ranging from 90% to 99% (by HPLC). To resolve discrepancies:

- Analytical Triangulation : Combine NMR integration (quantifying residual protons), TLC (visualizing impurities), and elemental analysis (validating C/H/S ratios).

- Recrystallization Optimization : Use mixed solvents (e.g., ethanol/water) to remove polar or non-polar impurities, followed by melting point analysis to confirm consistency .

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies employ:

- Isotopic Labeling : -labeled thiopyran to track sulfur participation in nucleophilic substitutions.

- Kinetic Profiling : Monitoring reaction rates under varying temperatures and concentrations to identify rate-determining steps.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions in thiocarbonyl reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.